
Propazine D6 (isopropyl D6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propazine D6 (isopropyl D6) is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a derivative of propazine, a herbicide belonging to the s-triazine chemical family. The molecular formula of Propazine D6 (isopropyl D6) is C9H10ClN5, and it has a molecular weight of 235.75 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propazine D6 (isopropyl D6) involves the incorporation of deuterium atoms into the isopropyl groups of propazine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Propazine D6 (isopropyl D6) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Propazine D6 (isopropyl D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert Propazine D6 (isopropyl D6) into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Propazine D6 (isopropyl D6) may yield deuterated oxidation products, while reduction may produce deuterated reduced forms.
科学的研究の応用
Propazine D6 (isopropyl D6) has a wide range of scientific research applications, including:
Biology: Employed in studies investigating the metabolic pathways and degradation of propazine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propazine-related compounds.
作用機序
Propazine D6 (isopropyl D6) exerts its effects by inhibiting cell division and photosynthesis in target organisms. The compound interferes with the normal functioning of the photosystem II complex in plants, leading to the disruption of electron transport and energy production. This ultimately results in the inhibition of growth and development of susceptible plants .
類似化合物との比較
Similar Compounds
Atrazine D6: Another stable isotope-labeled herbicide used as a reference standard.
Simazine D6: A deuterated analog of simazine, used in similar analytical applications.
Terbuthylazine D6: A deuterated form of terbuthylazine, employed in environmental and food analysis.
Uniqueness
Propazine D6 (isopropyl D6) is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification and identification in complex matrices. Additionally, its specific mode of action and chemical properties make it a valuable tool in various scientific research fields .
特性
分子式 |
C9H16ClN5 |
|---|---|
分子量 |
235.75 g/mol |
IUPAC名 |
6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3 |
InChIキー |
WJNRPILHGGKWCK-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC(C)C |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




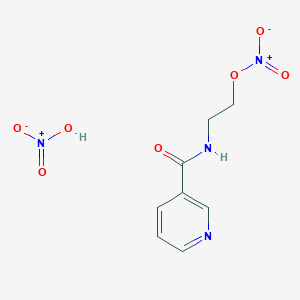
![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
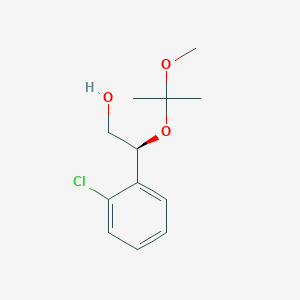

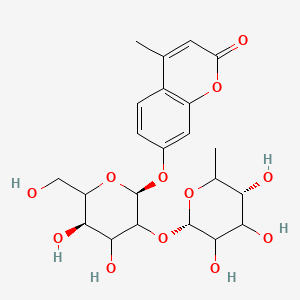
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
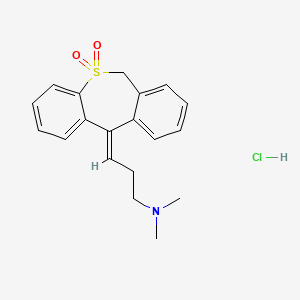
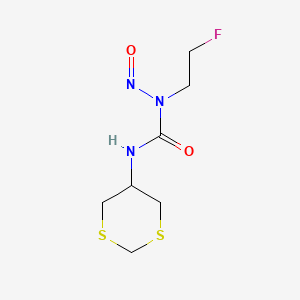

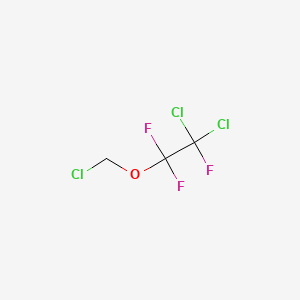
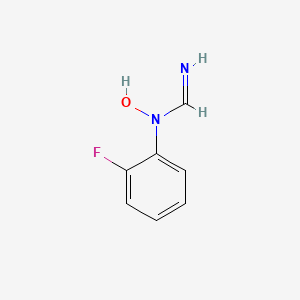
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)
